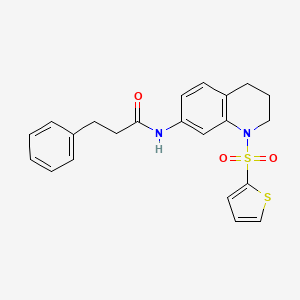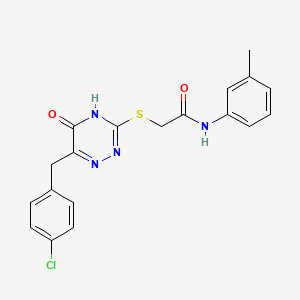
5-(1-(2-((3-clorofenil)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihidroquinazolin-3(4H)-yl)-N-ciclohexilpentanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions that introduce various functional groups into the core structure. For instance, the synthesis of heterocyclic systems containing bridged nitrogen atoms, including quinazolinone derivatives, can involve the condensation of amino compounds with aldehydes or ketones, followed by cyclization reactions with halides or other electrophiles to form the desired heterocyclic core (Hui et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods (NMR, IR, MS) to determine the arrangement of atoms and the configuration of the molecule. The detailed structural analysis helps in understanding the compound's reactivity and interaction with biological targets. For example, the supramolecular features of chlorophenyl-dihydroquinazolin-ones have been studied, revealing insights into their crystal packing and molecular interactions, which are crucial for their biological activities (Mandal & Patel, 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic addition, cycloaddition, and electrophilic substitution, which are pivotal in modifying the chemical structure to enhance biological activity or solubility. For instance, reactions of dihydroquinazolin-ones with various nucleophiles or electrophiles lead to a wide array of derivatives with potential biological applications. The reactivity can also be influenced by the presence of substituents on the phenyl ring or the dihydroquinazoline moiety, allowing for the synthesis of compounds with specific properties (Atta, 1994).
Aplicaciones Científicas De Investigación
- Entre los derivados, un compuesto específico (4b) que contiene un sustituyente halógeno y una porción de 2-amino-4H-pirano demostró la mayor actividad antibacteriana .
- Una vez más, el compuesto 4b exhibió una notable actividad antioxidante, lo que sugiere su potencial para combatir el estrés oxidativo .
Actividad Antibacteriana
Potencial Antioxidante
Aplicaciones Medicinales
En resumen, las propiedades multifacéticas de este compuesto lo convierten en un tema de interés en varios dominios científicos, desde la medicina hasta la ciencia de los materiales. Los investigadores continúan explorando su potencial y aplicaciones, con el objetivo de aprovechar sus efectos beneficiosos para la salud humana y la industria . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclohexylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O4/c28-19-9-8-12-21(17-19)30-25(34)18-32-23-14-5-4-13-22(23)26(35)31(27(32)36)16-7-6-15-24(33)29-20-10-2-1-3-11-20/h4-5,8-9,12-14,17,20H,1-3,6-7,10-11,15-16,18H2,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXFTBYKVRDNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)
![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)


![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)
![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)


![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)